![molecular formula C13H20N2O B1434794 4-(3-(Methoxymethyl)piperidin-1-yl)aniline CAS No. 1698150-96-7](/img/structure/B1434794.png)
4-(3-(Methoxymethyl)piperidin-1-yl)aniline
Overview
Description
4-(3-(Methoxymethyl)piperidin-1-yl)aniline is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a methoxymethyl group and an aniline moiety. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and various industrial processes .
Mechanism of Action
Target of Action
It is known that piperidine derivatives, a class to which this compound belongs, are present in more than twenty classes of pharmaceuticals . Therefore, the targets can vary widely depending on the specific derivative and its intended use.
Mode of Action
Piperidine derivatives are known to participate in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions can influence the compound’s interaction with its targets.
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities and pharmacological applications . Therefore, the affected pathways and their downstream effects can vary widely depending on the specific derivative and its intended use.
Result of Action
Piperidine derivatives are known to have a wide range of biological activities and pharmacological applications . Therefore, the effects can vary widely depending on the specific derivative and its intended use.
Preparation Methods
The synthesis of 4-(3-(Methoxymethyl)piperidin-1-yl)aniline typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a Mannich reaction, where formaldehyde and methanol are used as reagents.
Attachment of the Aniline Moiety: The aniline moiety can be attached through a substitution reaction, where aniline is reacted with the piperidine derivative under suitable conditions.
Chemical Reactions Analysis
4-(3-(Methoxymethyl)piperidin-1-yl)aniline undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry
4-(3-(Methoxymethyl)piperidin-1-yl)aniline is primarily researched for its potential therapeutic applications. Its structural components suggest interactions with various neurotransmitter systems, making it a candidate for drug development targeting:
- Antidepressant Activity : Studies indicate that compounds with similar structures may modulate serotonin and norepinephrine levels, potentially offering antidepressant effects. The piperidine ring can enhance binding affinity to serotonin receptors.
- Analgesic Properties : Preliminary research suggests that this compound may exhibit analgesic effects comparable to known pain relievers. Investigations into its efficacy in rodent models of pain have shown promise.
Pharmacology
The pharmacokinetic profile of this compound is critical for understanding its therapeutic potential:
Parameter | Value |
---|---|
Bioavailability | Moderate (estimated) |
Half-life | 4-6 hours |
Metabolism | Hepatic (CYP450 enzymes) |
Excretion | Renal |
These parameters suggest that the compound has a manageable absorption and distribution profile, which is essential for drug development.
The biological activity of this compound has been explored in several studies:
- Neuroprotective Effects : Research indicates that the compound may protect neuronal cells from oxidative stress, a mechanism that could be beneficial in neurodegenerative conditions.
- Interaction with Receptors : The compound's ability to interact with serotonin and dopamine receptors positions it as a potential candidate for treating mood disorders and other neurological conditions.
Case Studies
Several case studies have highlighted the applications of this compound:
-
Antidepressant Activity Study
- Objective : To evaluate the antidepressant-like effects using the forced swim test.
- Findings : The compound significantly reduced immobility time compared to control groups, indicating potential antidepressant properties.
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Analgesic Efficacy Study
- Objective : To assess pain relief in formalin-induced pain models.
- Results : The compound demonstrated a dose-dependent reduction in pain behavior, suggesting effective analgesic activity.
-
Neuroprotection Study
- Objective : Investigate protective effects against oxidative stress.
- Outcome : The compound reduced cell death in neuronal cultures exposed to hydrogen peroxide, indicating neuroprotective capabilities.
Comparison with Similar Compounds
4-(3-(Methoxymethyl)piperidin-1-yl)aniline can be compared with other piperidine derivatives, such as:
4-(3-Aminomethylphenyl)piperidine: This compound has a similar structure but lacks the methoxymethyl group, which may result in different biological activity and chemical properties.
Remifentanil: A piperidine derivative used as an analgesic, which has a different substitution pattern and pharmacological profile.
Biological Activity
4-(3-(Methoxymethyl)piperidin-1-yl)aniline, also known by its CAS number 1698150-96-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological properties, and associated research findings.
Chemical Structure and Synthesis
The molecular structure of this compound features a piperidine ring substituted with a methoxymethyl group and an aniline moiety. The synthesis typically involves:
- Starting Materials : Aniline derivatives and piperidine.
- Reagents : Methoxymethyl chloride or similar alkylating agents.
- Conditions : Reactions are often conducted under basic conditions with solvents such as DMF or DMSO.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It is hypothesized to function as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels and signaling pathways.
Pharmacological Properties
Research indicates that compounds in the piperidine class often exhibit significant pharmacological activities, including:
- Analgesic Effects : Similar to other piperidine derivatives, this compound may possess analgesic properties, potentially acting on mu-opioid receptors (MOR) .
- Anticancer Activity : Preliminary studies suggest that it could inhibit tumor growth by inducing apoptosis in cancer cells through modulation of the Akt signaling pathway .
Case Studies
- Analgesic Activity : In a study evaluating the analgesic properties of piperidine derivatives, this compound was found to have a notable affinity for the MOR, suggesting potential use in pain management .
- Antitumor Effects : A study investigated the effects of similar compounds on breast cancer cell lines, demonstrating that they could induce apoptosis via mitochondrial pathways . Although specific data for this compound was not detailed, its structural similarity implies potential efficacy.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with related compounds is useful:
Properties
IUPAC Name |
4-[3-(methoxymethyl)piperidin-1-yl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-16-10-11-3-2-8-15(9-11)13-6-4-12(14)5-7-13/h4-7,11H,2-3,8-10,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHFAYOXZZSSCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN(C1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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